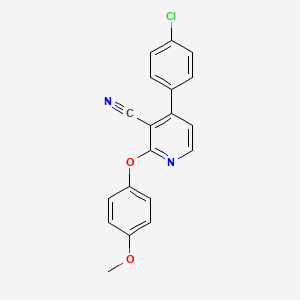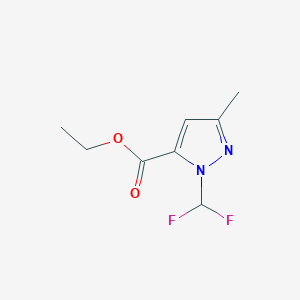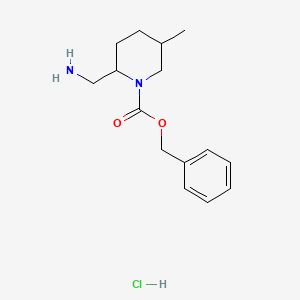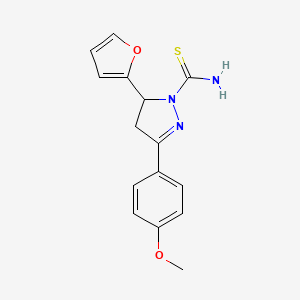![molecular formula C14H23ClN2O2 B3007926 Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride CAS No. 2241140-31-6](/img/structure/B3007926.png)
Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final product.Molecular Structure Analysis
The molecular formula of Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride is C14H22N2O2.ClH . It has a molecular weight of 286.8 . The InChI code is 1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11;/h5-8H,9-10,15H2,1-4H3;1H .Physical And Chemical Properties Analysis
The compound is a white crystalline solid. It has a molecular weight of 286.8 . The compound is soluble in water and organic solvents. The storage temperature is room temperature .Mechanism of Action
Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride acts as an acetylcholinesterase inhibitor, which means it blocks the activity of the enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Safety and Hazards
The compound is highly toxic and has been associated with several health risks. It can cause acute toxicity, leading to symptoms such as nausea, vomiting, convulsions, and respiratory failure. Chronic exposure to Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride has been linked to neurological disorders, developmental abnormalities, and cancer. The safety information includes several hazard statements such as H302, H315, H319, H335 .
properties
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11;/h5-8H,9-10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDUWVRDSHNKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide](/img/structure/B3007843.png)




![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)
![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007866.png)